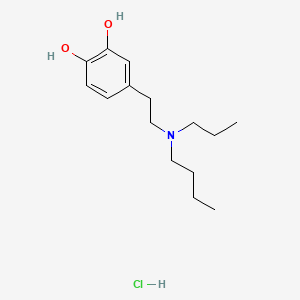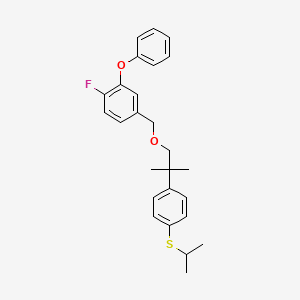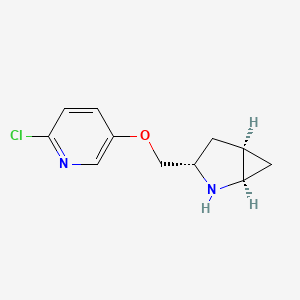
Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylbutyldopamine hydrochloride is a synthetic compound derived from dopamine, a well-known neurotransmitter. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of both propyl and butyl groups attached to the dopamine structure, which may influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propylbutyldopamine hydrochloride typically involves several steps:
Formation of 3,4-Dimethoxyphenylacetyl Chloride: This is achieved by reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride (SOCl2).
Amide Formation: The resulting 3,4-dimethoxyphenylacetyl chloride is then reacted with an excess of N-n-propyl-N-n-butylamine in dry dimethylformamide (DMF) to yield the corresponding amide.
Reduction: The amide is reduced to the corresponding amine using diborane in dry tetrahydrofuran (THF).
Deprotection: The methyl protective groups are removed by refluxing the amine salt with 56% hydroiodic acid (HI) in acetic anhydride.
Conversion to Hydrochloride Salt: The deprotected amine is neutralized with aqueous sodium bicarbonate (NaHCO3) and then converted to its hydrochloride salt, followed by recrystallization from ethanol ether
Industrial Production Methods
Industrial production methods for propylbutyldopamine hydrochloride would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Propylbutyldopamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as diborane (B2H6) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Propylbutyldopamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly in neurotransmission and receptor binding studies.
Medicine: Research explores its potential therapeutic applications, including its role in treating neurological disorders and its effects on cardiovascular health.
Industry: It is used in the development of new materials, such as polydopamine-based coatings and nanoparticles, due to its adhesive properties and chemical reactivity .
Wirkmechanismus
The mechanism of action of propylbutyldopamine hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter, binding to G protein-coupled receptors and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and subsequent cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine: The parent compound, which is a major neurotransmitter in the brain.
Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.
Epinephrine: A hormone and neurotransmitter closely related to dopamine and norepinephrine.
Uniqueness
Propylbutyldopamine hydrochloride is unique due to the presence of both propyl and butyl groups, which may enhance its lipophilicity and alter its binding affinity to receptors compared to dopamine and its analogs. This structural modification can lead to different pharmacological profiles and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
57464-71-8 |
|---|---|
Molekularformel |
C15H26ClNO2 |
Molekulargewicht |
287.82 g/mol |
IUPAC-Name |
4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13;/h6-7,12,17-18H,3-5,8-11H2,1-2H3;1H |
InChI-Schlüssel |
YLUQSOLEVPXPIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC)CCC1=CC(=C(C=C1)O)O.Cl |
Verwandte CAS-Nummern |
71800-28-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)


